![molecular formula C12H10ClNO3S B1635010 2-[(2-chloro-1,3-thiazol-5-yl)méthoxy]benzènecarboxylate de méthyle CAS No. 338393-43-4](/img/structure/B1635010.png)
2-[(2-chloro-1,3-thiazol-5-yl)méthoxy]benzènecarboxylate de méthyle
Vue d'ensemble
Description
Methyl 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate is a useful research compound. Its molecular formula is C12H10ClNO3S and its molecular weight is 283.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antitumorale et cytotoxique
Les dérivés thiazoliques ont été rapportés pour présenter des effets puissants sur les lignées cellulaires tumorales humaines, y compris le cancer de la prostate. La présence d'une fraction thiazole dans le « 2-[(2-chloro-1,3-thiazol-5-yl)méthoxy]benzènecarboxylate de méthyle » suggère des applications potentielles dans la recherche sur le cancer, où il pourrait être exploré pour sa cytotoxicité contre diverses cellules cancéreuses .
Synthèse de dérivés thiazoliques
Le composé pourrait être utilisé comme précurseur ou intermédiaire dans la synthèse de dérivés thiazoliques plus complexes. Ces dérivés ont montré une promesse dans diverses applications biologiques, indiquant que le composé en question pourrait jouer un rôle clé dans la chimie synthétique .
Efficacité antibactérienne
Les thiazoles ont démontré une efficacité antibactérienne contre un spectre d'espèces microbiologiques. Cela implique que le « this compound » pourrait être étudié pour ses propriétés antibactériennes potentielles, contribuant au développement de nouveaux agents antimicrobiens .
Mécanisme D'action
Target of Action
The primary targets of Methyl 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .
Mode of Action
It is hypothesized that the compound may interact with its targets through a mechanism involving the thiazole ring and the methoxy group .
Biochemical Pathways
The biochemical pathways affected by Methyl 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate are yet to be determined. Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . It is possible that Methyl 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate may affect similar pathways.
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and activity .
Analyse Biochimique
Biochemical Properties
Methyl 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. This compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions help in reducing oxidative damage in cells. Additionally, it has been observed to bind with certain proteins that regulate inflammatory responses, thereby exhibiting anti-inflammatory effects .
Cellular Effects
Methyl 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involved in inflammatory responses . This compound can modulate the expression of genes related to inflammation, leading to a reduction in pro-inflammatory cytokines. Furthermore, it impacts cellular metabolism by enhancing the activity of enzymes involved in detoxification processes .
Molecular Mechanism
The molecular mechanism of action of Methyl 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate involves its binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways . This compound also influences gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in oxidative stress and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature . Long-term studies have shown that it can have sustained anti-inflammatory and antioxidant effects in vitro .
Dosage Effects in Animal Models
The effects of Methyl 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate vary with different dosages in animal models. At low doses, it exhibits beneficial effects such as reduced inflammation and oxidative stress . At high doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, indicating that there is a narrow therapeutic window for this compound .
Metabolic Pathways
Methyl 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate is involved in metabolic pathways related to detoxification and oxidative stress . It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics . This compound can also affect metabolic flux by modulating the levels of metabolites involved in antioxidant defense .
Transport and Distribution
Within cells and tissues, Methyl 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate is transported and distributed through interactions with specific transporters and binding proteins . It has been observed to accumulate in tissues with high metabolic activity, such as the liver and kidneys . This localization is crucial for its detoxification and antioxidant functions .
Subcellular Localization
The subcellular localization of Methyl 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate is primarily in the cytoplasm and mitochondria . It is directed to these compartments by specific targeting signals and post-translational modifications . In the mitochondria, it exerts its antioxidant effects by interacting with mitochondrial enzymes involved in oxidative phosphorylation .
Propriétés
IUPAC Name |
methyl 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3S/c1-16-11(15)9-4-2-3-5-10(9)17-7-8-6-14-12(13)18-8/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPMTXOMEHHFKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OCC2=CN=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601240140 | |
| Record name | Methyl 2-[(2-chloro-5-thiazolyl)methoxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601240140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338393-43-4 | |
| Record name | Methyl 2-[(2-chloro-5-thiazolyl)methoxy]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338393-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-[(2-chloro-5-thiazolyl)methoxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601240140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-Bis[4-(3-aminophenoxy)phenyl]hexafluoropropane](/img/structure/B1634928.png)
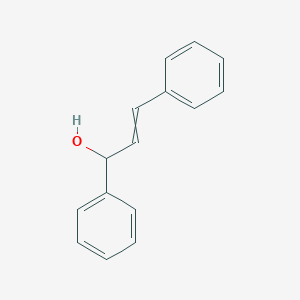
![6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1634965.png)


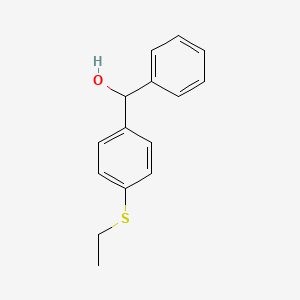
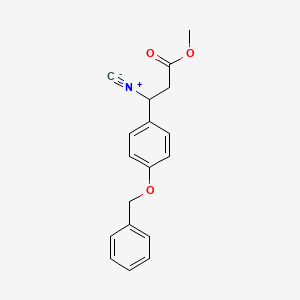
![4-[(Morpholine-4-carbonyl)-amino]-benzenesulfonyl chloride](/img/structure/B1634994.png)
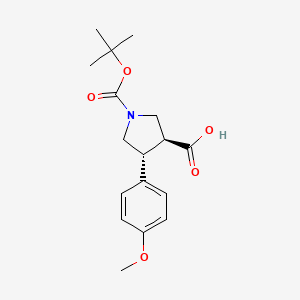
![Tert-butyl N-[2-[[2-hydroxy-3-(2-oxopyrrolidin-1-yl)propyl]amino]ethyl]carbamate](/img/structure/B1635028.png)
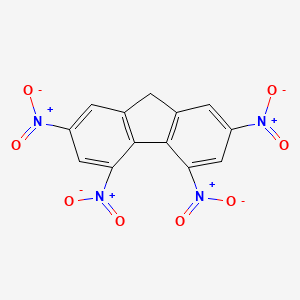
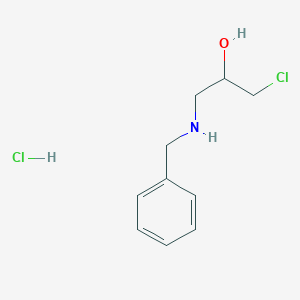
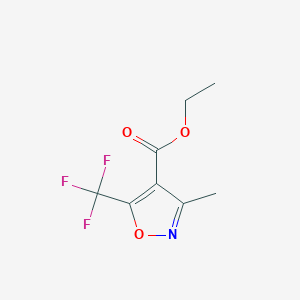
![4-[5-[(4-Chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B1635046.png)
